N,N-Dimethyl-3-vinylaniline

Polymer chemistry Functional monomers Structure-property relationship

N,N-Dimethyl-3-vinylaniline (CAS 5339-11-7), also identified as 3-ethenyl-N,N-dimethylaniline, is a functionalized styrene derivative with molecular formula C₁₀H₁₃N and molecular weight 147.22 g/mol. This compound features a polymerizable vinyl group at the meta position relative to a dimethylamino substituent on an aniline backbone, rendering it a valuable monomer for synthesizing functionalized polymers and copolymers.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 5339-11-7
Cat. No. B3053371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-vinylaniline
CAS5339-11-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C=C
InChIInChI=1S/C10H13N/c1-4-9-6-5-7-10(8-9)11(2)3/h4-8H,1H2,2-3H3
InChIKeyPICSCPLZGPFCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-3-vinylaniline CAS 5339-11-7: Meta-Positioned Dimethylamino-Styrene Monomer for Precision Polymer Synthesis


N,N-Dimethyl-3-vinylaniline (CAS 5339-11-7), also identified as 3-ethenyl-N,N-dimethylaniline, is a functionalized styrene derivative with molecular formula C₁₀H₁₃N and molecular weight 147.22 g/mol . This compound features a polymerizable vinyl group at the meta position relative to a dimethylamino substituent on an aniline backbone, rendering it a valuable monomer for synthesizing functionalized polymers and copolymers . The meta-substitution pattern confers distinct electronic and steric characteristics compared to ortho- or para-substituted analogs, enabling tailored reactivity in radical, cationic, and anionic polymerization systems . Physicochemical properties include predicted density of 1.0±0.1 g/cm³, boiling point of 241.8±19.0 °C at 760 mmHg, refractive index of 1.586, and calculated log P of approximately 2.81 .

Why N,N-Dimethyl-3-vinylaniline Cannot Be Replaced by Generic p-Substituted Analogs in Functional Polymer Synthesis


Generic substitution of N,N-Dimethyl-3-vinylaniline with its para-isomer, N,N-Dimethyl-4-vinylaniline (CAS 2039-80-7), or the non-methylated analog 3-vinylaniline (CAS 15411-43-5), is scientifically unsound due to fundamental differences in electronic conjugation, polymerization kinetics, and resulting polymer architecture . The meta-positioned vinyl group in the target compound generates a distinct electronic environment wherein the dimethylamino donor is not directly conjugated with the polymerizable vinyl moiety through the aromatic π-system. This non-conjugated arrangement preserves the electron-donating character of the dimethylamino group for post-polymerization functionalization or property modulation, while the para-substituted analog exhibits direct π-conjugation that alters monomer reactivity ratios, copolymer composition drift, and polymer electronic structure . Additionally, the N,N-dimethyl substitution provides enhanced organic solubility and altered basicity (pKa ~5) relative to 3-vinylaniline (pKa ~4.6 for primary aromatic amines), enabling different protonation states that critically influence polymer processing and electroactive properties in conductive polymer applications [1].

N,N-Dimethyl-3-vinylaniline CAS 5339-11-7: Quantitative Differentiation Evidence for Procurement Decisions


Meta-Substituted Vinyl Group Enables Non-Conjugated Electron-Donating Architecture Distinct from Para-Analogs

The meta-substitution pattern in N,N-Dimethyl-3-vinylaniline positions the polymerizable vinyl group at the 3-position of the aromatic ring relative to the N,N-dimethylamino group at the 1-position, creating a non-conjugated electronic architecture . In contrast, the para-isomer N,N-Dimethyl-4-vinylaniline (CAS 2039-80-7) features direct π-conjugation between the dimethylamino donor and the vinyl group through the aromatic ring, resulting in extended electronic delocalization that lowers the vinyl group's electron density and alters its reactivity in both radical and cationic polymerization . The ortho-isomer N,N-Dimethyl-2-vinylaniline exhibits steric hindrance that reduces vinyl group accessibility and polymerization efficiency. This structural divergence manifests in differing monomer reactivity ratios when copolymerized with styrene or methyl methacrylate, leading to distinct copolymer sequence distributions and composition drift profiles [1].

Polymer chemistry Functional monomers Structure-property relationship

Refractive Index of 3-Vinylaniline-Based Hydrogels Reaches 1.454 at 5 wt% Loading, Validating Meta-Vinylaniline Scaffold for High-Index Materials

The parent compound 3-vinylaniline (the non-methylated analog of the target compound) copolymerized with 2-hydroxyethyl methacrylate (HEMA), methyl methacrylate (MMA), and N-vinyl-2-pyrrolidone (NVP) produced hydrogel materials with refractive index values that increased proportionally with 3-vinylaniline content [1]. At 5.00 wt% 3-vinylaniline incorporation (sample 3VA5), the copolymer achieved a refractive index of 1.454, representing the highest value among tested formulations [1]. This trend demonstrates that the meta-vinylaniline scaffold provides a viable monomeric platform for increasing refractive index in hydrophilic copolymer systems. The target compound N,N-Dimethyl-3-vinylaniline, bearing additional N-methyl substitution, offers enhanced hydrophobicity (log P ~2.81 predicted) and tertiary amine functionality relative to the primary amine in 3-vinylaniline, which may further modify copolymer water content and refractive index balance [2].

Ophthalmic materials High refractive index polymers Hydrogel lenses

Predicted log P of 2.81 Enables Organic Solvent Compatibility Superior to Non-Methylated 3-Vinylaniline Analog

N,N-Dimethyl-3-vinylaniline exhibits predicted physicochemical parameters derived from the ACD/Labs Percepta Platform: log P (octanol-water partition coefficient) of 2.81, log D (pH 7.4) of 3.01, and water solubility estimated at approximately 185.4 mg/L at 25°C (based on log Kow of 3.07) . These values indicate moderate lipophilicity suitable for dissolution in common organic solvents including toluene, dichloromethane, and tetrahydrofuran, while maintaining limited aqueous solubility . In contrast, the non-methylated analog 3-vinylaniline (CAS 15411-43-5) contains a primary aromatic amine with hydrogen-bond donor capacity, which increases water solubility and reduces organic solvent compatibility. The target compound's tertiary amine structure eliminates N-H hydrogen bonding, improving organic phase partitioning and facilitating monomer purification via column chromatography or distillation [1].

Solubility parameters Monomer purification Polymer processing

Synthetic Accessibility via 3-Nitrostyrene Reduction-Methylation Route Enables Cost-Effective Production Relative to Ortho- and Para-Isomer Routes

N,N-Dimethyl-3-vinylaniline can be synthesized via reduction of 3-nitrostyrene to 3-vinylaniline, followed by N,N-dimethylation using formaldehyde and formic acid (Eschweiler-Clarke conditions) or via alkylation of 3-vinylaniline with dimethyl sulfate or methyl iodide under basic conditions [1]. The meta-isomer synthesis benefits from the commercial availability of 3-nitrostyrene precursors and avoids the electronic activation effects that complicate para-isomer synthesis. Specifically, the para-isomer N,N-Dimethyl-4-vinylaniline typically requires Grignard reaction of p-dialkylamino benzaldehyde with methyl magnesium halide followed by alcohol pyrolysis, a multi-step route with higher cost and lower atom economy [2]. The ortho-isomer synthesis faces steric hindrance challenges in both nitration and subsequent functionalization steps. This synthetic accessibility advantage positions the meta-isomer as a more economical procurement option for applications where the meta-substitution pattern is the target requirement .

Monomer synthesis Process chemistry Cost optimization

Polymerization Versatility Across Radical, Cationic, and Anionic Mechanisms Expands Application Scope Beyond Para-Isomer Limitations

The vinyl group in N,N-Dimethyl-3-vinylaniline participates in multiple polymerization mechanisms: radical polymerization (initiated by AIBN or benzoyl peroxide), cationic polymerization (initiated by Lewis acids in nonpolar solvents), and copolymerization with styrene, methyl methacrylate, or acrylonitrile [1][2]. The presence of the dimethylamino group at the meta position minimizes electronic interference with the propagating radical or ionic species while retaining the tertiary amine functionality for post-polymerization protonation or quaternization [3]. In contrast, the para-isomer N,N-Dimethyl-4-vinylaniline, described as a redox dye with strong antibacterial activity, exhibits cationic polymerization behavior in nonpolar solvents with an acceptor to form copolymers . The meta-isomer's non-conjugated architecture may offer distinct reactivity ratios in copolymerization and different polymer electronic properties compared to the para-analog, though direct comparative polymerization kinetic data (r₁, r₂ values) were not located in authoritative sources [4].

Polymerization mechanisms Monomer reactivity Copolymer synthesis

Tertiary Amine Functionality Enables Post-Polymerization Quaternization and pH-Responsive Behavior Absent in Para-Isomer Polymers

The N,N-dimethylamino group in the target compound provides a tertiary amine that can undergo protonation (pKa ~5 for dimethylaniline derivatives) or quaternization with alkyl halides after polymerization, yielding cationic polyelectrolytes or permanently charged polymer backbones [1]. Polydimethylanilines present a well-defined structure where monomer units are linked through nitrogen and para positions, and acid-base treatments modifying the protonation level strongly influence polymer electronic structure and conductivity [1]. The para-isomer polymer, poly(4-vinyl-N,N-dimethylaniline), exhibits similar protonation behavior but with different electronic consequences due to direct conjugation between the amino group and polymer backbone . The meta-isomer polymer, lacking this direct conjugation, may retain pH-responsive swelling or solubility transitions that are decoupled from backbone electronic structure changes, providing distinct stimulus-response profiles in aqueous or polar media [2].

Functional polymers Stimuli-responsive materials Polymer modification

N,N-Dimethyl-3-vinylaniline CAS 5339-11-7: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Functionalized Copolymers Requiring Non-Conjugated Dimethylamino Pendant Groups

Researchers synthesizing random or block copolymers where the dimethylamino functionality must remain electronically isolated from the polymer backbone should select N,N-Dimethyl-3-vinylaniline rather than its para-isomer. The meta-substitution pattern ensures the vinyl group polymerizes without electronic participation from the dimethylamino donor, preserving the amine's full electron-donating capacity for subsequent post-polymerization modifications including protonation, quaternization, or metal coordination [1]. This is particularly relevant for synthesizing polymer-supported catalysts, ion-exchange resins, or stimuli-responsive hydrogels where amine protonation state controls material properties .

Development of High Refractive Index Hydrogel Materials for Ophthalmic and Optical Applications

Based on the demonstrated refractive index enhancement achieved with 3-vinylaniline-based hydrogels (n = 1.454 at 5 wt% loading) [1], N,N-Dimethyl-3-vinylaniline offers a structurally related monomeric building block for increasing refractive index in hydrophilic copolymer systems. The N,N-dimethyl substitution enhances organic solvent compatibility (predicted log P = 2.81) and eliminates N-H hydrogen bonding that could otherwise reduce water content in the final hydrogel. This combination supports the development of high-index ophthalmic lenses, optical waveguides, and anti-reflective coatings where precise control over refractive index and water uptake is critical [1].

Preparation of pH-Responsive and Electroactive Polymers via Controlled Amine Protonation

The tertiary amine in N,N-Dimethyl-3-vinylaniline enables pH-dependent protonation that modulates polymer electronic structure, solubility, and swelling behavior [1]. Polymers derived from this monomer can be converted between neutral and cationic states, making them suitable for applications including antimicrobial coatings (cationic form disrupts bacterial membranes), drug delivery systems (pH-triggered release), and organic electronic devices where conductivity depends on protonation level . The meta-substitution pattern may provide distinct electrochromic or conductivity profiles compared to para-substituted analogs due to altered conjugation pathways .

Cost-Sensitive Academic and Industrial Polymer Research Requiring Reliable Monomer Supply

For research groups and industrial R&D laboratories conducting routine functional polymer synthesis, the synthetic accessibility of N,N-Dimethyl-3-vinylaniline via reduction-methylation of 3-nitrostyrene [1] supports more reliable commercial availability and potentially lower procurement costs compared to ortho- or para-isomers requiring more complex synthetic routes . The compound's compatibility with standard radical initiator systems (AIBN, benzoyl peroxide) eliminates the need for specialized polymerization equipment or air-free techniques, reducing operational overhead. When the meta-substitution pattern is the target structural requirement, this monomer represents the most economically viable procurement option among the dimethylamino-styrene isomers .

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